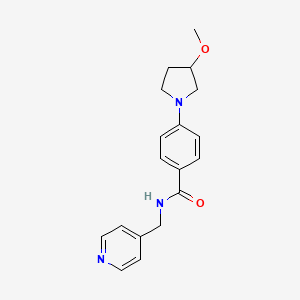

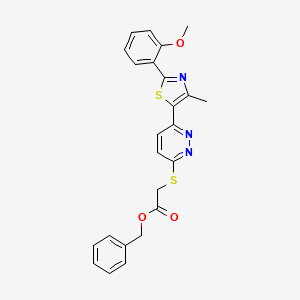

![molecular formula C16H24N4O2S B2426727 4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione CAS No. 329700-88-1](/img/structure/B2426727.png)

4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is notable for its versatility, being a component of the vitamin thiamine (B1) and many synthetic drugs and dyes .

Synthesis Analysis

Thiazoles can be synthesized using several methods. One common method involves the reaction of α-haloketones and thioamides . Another method involves the cyclization of β-thiocyanatoketones .Molecular Structure Analysis

The molecular structure of thiazoles involves a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The exact structure of “4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione” would depend on the specific locations of the methyl and octyl groups, as well as the arrangement of the purine and dione groups .Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, often serving as precursors to other useful compounds. They can participate in nucleophilic substitutions, eliminations, and addition reactions .Physical And Chemical Properties Analysis

Thiazoles are typically crystalline solids that are soluble in organic solvents. They are relatively stable compounds, although they can be sensitive to strong oxidizing agents .Aplicaciones Científicas De Investigación

Subheading Potential Cardioprotective Applications

Research has revealed the synthesis of certain 2-arylimino-1,3-thiazole derivatives demonstrating notable cardioprotective effects. These compounds, particularly 1-[2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazole-5-yl] ethan-1-one hydrochloride, exhibited pronounced activity in delaying constrictor responses in the thoracic rat aorta, surpassing the activity of known compounds like L-carnitine and meldonium. This indicates a promising direction for these derivatives in cardioprotective pharmacology (Drapak et al., 2019).

Chemical Synthesis and Derivative Formation

Subheading Advances in Chemical Synthesis and Derivative Formation

Significant advancements have been made in the synthesis and structural analysis of thiazole derivatives and their reactions with various compounds. One study detailed the formation of thiazole derivatives through the treatment of 1,3,4-oxadiazoles with certain diones, leading to a variety of structurally diverse compounds. The reaction mechanism and structural integrity of these derivatives were meticulously confirmed through X-ray diffraction and other spectroscopic methods, showcasing the versatility of thiazole derivatives in chemical synthesis (Paepke et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2S/c1-3-4-5-6-7-8-9-20-14(21)12-13(18(2)16(20)22)17-15-19(12)10-11-23-15/h3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOOKYJEXPQXLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

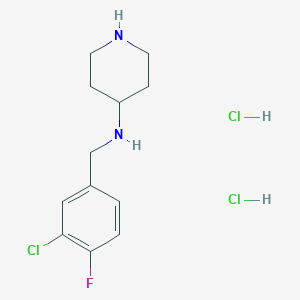

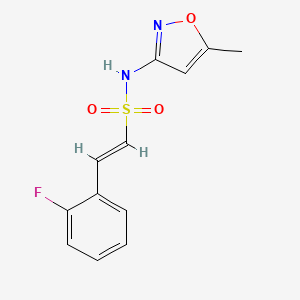

![1,7-dimethyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2426644.png)

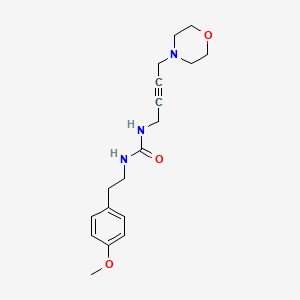

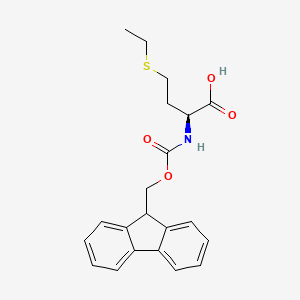

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426650.png)

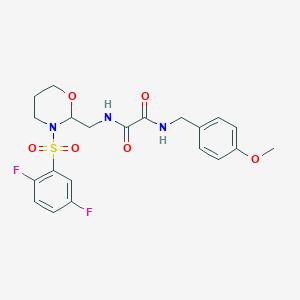

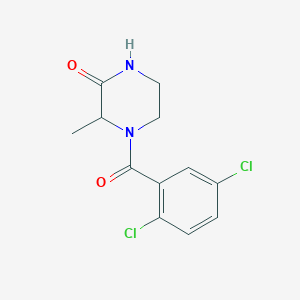

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426654.png)

![1-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2426656.png)

![3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2426657.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2426660.png)